molecular formula C24H18ClNO5S B2508685 7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866810-02-8

7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2508685
CAS No.: 866810-02-8
M. Wt: 467.92
InChI Key: ZBWZFGGPBCMSKI-UHFFFAOYSA-N
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Description

The compound 7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one features a [1,3]dioxolo[4,5-g]quinolin-8-one core, substituted at position 7 with a 4-chlorobenzenesulfonyl group and at position 5 with a 4-methylbenzyl group. This structure combines electron-withdrawing (sulfonyl) and lipophilic (benzyl) substituents, which may influence its physicochemical and biological properties. Synthesis of analogous compounds often involves iodination or nucleophilic substitution reactions, as seen in derivatives like ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate intermediates .

Properties

IUPAC Name

7-(4-chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15-2-4-16(5-3-15)12-26-13-23(32(28,29)18-8-6-17(25)7-9-18)24(27)19-10-21-22(11-20(19)26)31-14-30-21/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZFGGPBCMSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydroquinolin-4-One Precursor Synthesis

The quinolin-8-one scaffold is synthesized from dihydroquinolin-4-one derivatives. As demonstrated in recent studies, dihydroquinolin-4-ones serve as versatile intermediates for oxidation and functionalization. For example, heating dihydroquinolin-4-one 22a (R = H, R₁ = 4-Br) with Na₂CO₃ and CH₃I in DMF at 190°C for 2 hours yields N-methyl derivatives (e.g., 25a ) in 68% yield. This step establishes the quinoline backbone necessary for subsequent modifications.

Oxidation to Quinolin-8-One

Oxidation of dihydroquinolin-4-ones using p-chloranil in DMF at reflux conditions converts intermediates like 25a to quinolin-8-ones (23a ) with yields ranging from 61% to 94%. Critical parameters include solvent choice (DMF > DCM) and reaction time (2–24 hours), which minimize byproduct formation.

Dioxolo Ring Formation

Cyclization via Dehydration-Oxidation

Thedioxolo[4,5-g] moiety is introduced through a PTSA-catalyzed dehydration-oxidation sequence. For instance, treating quinolin-8-one derivatives with polyphosphoric acid (PPA) under anhydrous conditions at 120°C induces cyclization, forming the dioxolo ring. This method, adapted from Padwa’s synthesis of 8-hydroxyquinoline analogues, achieves >75% yield when performed under nitrogen.

Optimization of Reaction Conditions

Key variables include:

  • Catalyst Loading : 10 mol% PTSA maximizes cyclization efficiency.
  • Temperature : Reactions at 100–120°C prevent decomposition of sensitive functional groups.
  • Solvent : Toluene or xylene facilitates azeotropic water removal, driving the reaction to completion.

Sulfonylation at Position 7

Introduction of 4-Chlorobenzenesulfonyl Group

Sulfonylation is achieved using 4-chlorobenzenesulfonyl chloride under basic conditions. In a representative procedure, the quinolin-8-one intermediate is dissolved in anhydrous THF, treated with NaH (2.0 equiv) at 0°C, and reacted with 4-chlorobenzenesulfonyl chloride (1.2 equiv) for 6 hours. This method, adapted from ChemDiv’s C653-0407 synthesis, affords sulfonylated products in 70–85% yield.

Regioselectivity Control

Regioselective sulfonylation at position 7 is ensured by:

  • Steric Effects : Bulky substituents at position 5 (e.g., 4-methylbenzyl) direct sulfonylation to the less hindered position 7.
  • Temperature : Maintaining reactions below 10°C suppresses polysulfonylation.

Alkylation at Position 5

4-Methylbenzyl Group Installation

The 4-methylbenzyl moiety is introduced via nucleophilic alkylation. A solution of the sulfonylated intermediate in acetone is treated with K₂CO₃ (3.0 equiv) and 4-methylbenzyl bromide (1.5 equiv) at 60°C for 12 hours. This method, inspired by tolvaptan intermediate syntheses, achieves 65–80% yield after recrystallization.

Purification Strategies

  • Acid-Base Extraction : Crude product is dissolved in CH₂Cl₂, washed with 1M HCl and saturated NaHCO₃, and dried over MgSO₄.
  • Recrystallization : Ethanol/water (3:1) mixtures remove unreacted starting materials, enhancing purity to >98%.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Step Method A (Ref.) Method B (Ref.)
Quinoline Core 68% 72%
Dioxolo Ring 75% 81%
Sulfonylation 85% 78%
Alkylation 80% 65%

Method A (oxidation-focused) provides higher sulfonylation yields, while Method B (cyclization-focused) excels in dioxolo ring formation.

Impurity Profiles

  • Dechlorination : Catalytic hydrogenation with Pd/C-LiCl reduces unintended dechlorination to <2%.
  • Oxidation Byproducts : p-Chloranil in DMF minimizes overoxidation, limiting quinoline-N-oxide formation to <5%.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd/C with Raney nickel in hydrogenation steps reduces costs by 40% without compromising yield.

Solvent Recycling

Toluene and DMF are recovered via distillation, achieving 90% solvent reuse in pilot-scale trials.

Chemical Reactions Analysis

Sulfonamide Reactivity

The 4-chlorobenzenesulfonyl group exhibits characteristic stability under mild conditions but participates in nucleophilic substitution and hydrolysis under acidic/basic environments.

Key Reactions:

Reaction TypeConditionsOutcomeYieldSource
Hydrolysis 6M HCl, reflux (4h)Cleavage to sulfonic acid and amine85%
Amination Et₃N, CH₃CN (40°C, 8h)Formation of secondary sulfonamides67–91%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the sulfonamide’s nitrogen, followed by nucleophilic attack by water .

  • Amination reactions with primary/secondary amines occur via deprotonation by bases like Et₃N, facilitating nucleophilic displacement .

Quinolin-8-one Core Reactivity

The quinolin-8-one scaffold undergoes reduction , oxidation , and electrophilic substitution .

Key Reactions:

Reaction TypeConditionsOutcomeYieldSource
Ketone Reduction NaBH₄, MeOH (0°C, 2h)Reduction to 8-hydroxyquinoline78%
Electrophilic Bromination Br₂, FeBr₃ (25°C, 12h)Bromination at C-3 position62%

Structural Influence :

  • The electron-withdrawing sulfonyl group directs electrophiles to meta/para positions relative to itself .

Dioxolo Ring Reactivity

The cyclic acetal is susceptible to acid-catalyzed hydrolysis and ring-opening reactions .

Key Reactions:

Reaction TypeConditionsOutcomeYieldSource
Hydrolysis H₂SO₄ (1M), 60°C (3h)Formation of vicinal diol89%
Oxidation KMnO₄, H₂O (pH 10, 6h)Conversion to ketone55%

Kinetics :

  • Hydrolysis rates depend on acid strength and temperature, with complete ring opening observed above 50°C.

Benzyl Substituent Reactivity

The 4-methylbenzyl group participates in hydrogenolysis and oxidation .

Key Reactions:

Reaction TypeConditionsOutcomeYieldSource
Hydrogenolysis H₂ (1 atm), Pd/C (EtOH, 25°C)Cleavage to toluene and hydroxyl derivative94%
Oxidation K₂Cr₂O₇, H₂SO₄ (reflux)Conversion to 4-carboxybenzyl73%

Catalytic Specificity :

  • Palladium catalysts selectively cleave benzyl ethers without affecting sulfonamides.

Multi-Functional Synergy in Reactions

Combined functional groups enable sequential or tandem reactions:

Example Pathway :

  • Hydrogenolysis of the benzyl group (→ hydroxyl intermediate).

  • Acid hydrolysis of the dioxolo ring (→ diol derivative).

  • Sulfonamide hydrolysis (→ free amine and sulfonic acid).

Conditions :

  • Sequential treatment with Pd/C (H₂), then 1M HCl (reflux) .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in neutral aqueous solutions (t₁/₂ = 12h at 37°C) but degrades rapidly in acidic (pH 2: t₁/₂ = 1.5h) or basic (pH 12: t₁/₂ = 0.8h) media due to sulfonamide hydrolysis .

Scientific Research Applications

Overview

The compound 7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one , identified by its CAS number 866810-02-8 , is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a quinoline core and sulfonyl group, positions it as a candidate for various biological activities.

Pharmaceutical Applications

  • Inhibition of Enzymatic Activity :
    • The compound has been explored as a selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Inhibitors of LSD1 can potentially reverse epigenetic modifications associated with tumor progression .
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds containing similar structural motifs exhibit significant antimicrobial properties. The presence of the sulfonamide functional group is known to enhance antibacterial activity against various pathogens, including strains of Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties :
    • The quinoline derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. This compound's specific interactions with cellular targets warrant further investigation into its anticancer efficacy .

Case Study 1: LSD1 Inhibition

A study conducted on various LSD1 inhibitors demonstrated that compounds similar to this compound showed promising results in reducing the viability of cancer cells in vitro. The study highlighted the potential for these inhibitors to be developed into therapeutic agents for treating cancers associated with LSD1 overexpression.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, derivatives containing chlorobenzenesulfonyl groups were tested against common bacterial strains. Results indicated that these compounds exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting their potential as effective alternatives in antibiotic-resistant scenarios.

Data Table: Comparative Activity

Compound NameActivity TypeTarget OrganismMIC (µg/mL)Reference
Compound AAntibacterialE. coli5
Compound BAnticancerHeLa CellsIC50 = 10 µM
Compound CLSD1 InhibitionCancer Cell LinesIC50 = 15 µM

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Core Structure Variations

The [1,3]dioxolo[4,5-g]quinolin-8-one core distinguishes the target compound from related scaffolds:

  • Isoquinolinones (e.g., compounds in ): Feature a fused dioxolo-isoquinolinone core, often with acetyl or hydroxyl substituents. These lack the quinolin-8-one moiety, altering electronic properties .
  • Pyrroloquinolinones (e.g., ): Incorporate a pyrrolo ring fused to quinolinone, differing in ring saturation and substitution patterns .

Substituent Variations at Position 7

The 4-chlorobenzenesulfonyl group at position 7 is a key differentiator. Comparisons include:

Compound Position 7 Substituent Molecular Weight Key Properties Reference
Target Compound 4-Chlorobenzenesulfonyl ~467.9 g/mol* Strong electron-withdrawing
7-(4-Fluorobenzoyl) analog 4-Fluorobenzoyl 415.41 g/mol Moderate electron withdrawal
7-Benzotriazolylcarbonyl Benzotriazolylcarbonyl 362.35 g/mol Bulky, potential H-bonding
7-Acetyl analog Acetyl ~290.3 g/mol Less steric hindrance

*Estimated based on structural analogs.

Substituent Variations at Position 5

The 4-methylbenzyl group at position 5 contributes steric bulk and lipophilicity. Analogous substituents include:

Compound Position 5 Substituent Molecular Weight Impact Reference
Target Compound 4-Methylbenzyl ~467.9 g/mol* High lipophilicity
3-Methylbenzyl analog 3-Methylbenzyl 415.41 g/mol Altered steric interactions
Ethyl-substituted analog Ethyl 362.35 g/mol Reduced steric bulk
Fluorophenylmethyl analog 4-Fluorophenylmethyl 445.4 g/mol Enhanced polarity

Key Insight : Benzyl groups improve membrane permeability, while smaller substituents (e.g., ethyl) may enhance solubility.

Biological Activity

The compound 7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, along with structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core with substituents that include a chlorobenzenesulfonyl group and a methylphenyl moiety. The presence of these groups is hypothesized to enhance its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. Specifically, synthesized derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of the compounds was evaluated using standard disc diffusion methods and minimum inhibitory concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
PFC-1Salmonella typhi25
PFC-2Bacillus subtilis15
PFC-3Escherichia coli50
PFC-4Staphylococcus aureus30

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. AChE inhibition is particularly relevant in the context of neuropharmacology and Alzheimer's disease treatment .

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase85
Urease90

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the sulfonyl group and the aromatic rings significantly affect biological activity. For instance, replacing the chlorobenzenesulfonyl group with other substituents resulted in a marked decrease in antibacterial potency .

Case Studies

  • Neuropharmacological Evaluation : A study involving the compound's derivatives assessed their neuroprotective effects in vitro using neuronal cell lines. The results indicated that certain derivatives could protect against oxidative stress-induced cell death by modulating reactive oxygen species (ROS) levels .
  • Antiproliferative Studies : Further investigations into antiproliferative activities revealed that some derivatives exhibited micromolar-level activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). These compounds were found to induce cell cycle arrest at the G2/M phase .

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